
MMB018
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, often involves the incorporation of specific amino acids and indole components. For example, the synthesis of delta-(L-alpha-amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine from its constituent amino acids illustrates the complexity of synthesizing compounds involving valine and other amino acids (O'sullivan et al., 1979). Similarly, the synthesis of poly(phenylacetylene)s bearing L-valine pendants demonstrates the ability to create complex polymers from simple amino acid derivatives (Cheuk et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography. For instance, the crystal structure and conformation of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl Ester have been elucidated, showcasing the complex conformational possibilities of valine-containing compounds (Sukumar et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, and similar compounds can be varied, often including esterification, amidation, and more. The synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide demonstrates the diverse chemical reactions amino acids can undergo, leading to compounds with significant stereoselectivity and potential applications in chromatography (Charles & Gil-av, 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and study of these compounds. The synthesis and structural evaluation of 5-Methyl-6-acetyl substituted indole and gramine, for instance, provide insights into the crystalline structure and physical interactions within molecules, which are essential for understanding their behavior in different environments (Kukuljan et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for developing applications. The study on N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide as a stationary phase exemplifies the importance of understanding these properties for practical applications (Charles & Gil-av, 1980).
Wissenschaftliche Forschungsanwendungen
Forschung zu synthetischen Cannabinoiden
MMB018 gehört zur Klasse der synthetischen Cannabinoide (CBs). Diese Verbindungen ahmen die Wirkungen von natürlichen Cannabinoiden nach, die in Cannabispflanzen vorkommen. Forscher haben die Wechselwirkungen von this compound mit Cannabinoid-Rezeptoren untersucht, insbesondere mit dem zentralen Cannabinoid-Rezeptor CB1. Das Verständnis seiner Bindungsaffinität und pharmakologischen Eigenschaften kann Einblicke in potenzielle therapeutische Anwendungen oder Nebenwirkungen liefern .
Forensische Chemie und Toxikologie
Forensische Wissenschaftler verwenden this compound als analytischen Referenzstandard. Durch den Vergleich seiner spektralen Daten (wie z. B. GC-MS-Profile) mit Proben von Tatorten oder Drogenbeschlagnahmungen können sie this compound in biologischen Flüssigkeiten, Geweben oder anderen Matrizes identifizieren und quantifizieren. Diese Informationen unterstützen drogenbezogene Ermittlungen und toxikologische Bewertungen .
Umweltanwendungen
Jüngste Forschungsergebnisse haben die Verwendung von this compound für die Sanierung der Umwelt untersucht. Insbesondere ein magnetischer Biokohle-basierter Manganoxid-Verbundstoff, der MMB enthielt, zeigte eine hohe Effizienz bei der Entfernung von Fluorchinolon-Antibiotika (FQs) aus Wasserumgebungen. Seine Adsorptionskapazität, einfache Trennung und Regenerationsfähigkeit machen ihn vielversprechend für Wasserreinigungsanwendungen .
Pharmakologische Studien
Obwohl die physiologischen und toxikologischen Eigenschaften von this compound weitgehend unbekannt sind, untersuchen Pharmakologen weiterhin seine Wirkungen. Präklinische Studien können sein Potenzial als Analgetikum, entzündungshemmendes Mittel oder neuroprotektives Mittel untersuchen. Weitere Forschung ist jedoch erforderlich, um sein Sicherheitsprofil und sein therapeutisches Potenzial zu etablieren .
Struktur-Wirkungs-Beziehungsstudien (SAR-Studien)
Forscher verwenden this compound als Teil von SAR-Studien, um zu verstehen, wie strukturelle Modifikationen die Bindung und Aktivität des CB-Rezeptors beeinflussen. Durch den Vergleich von this compound mit verwandten Verbindungen gewinnen sie Erkenntnisse über die optimalen chemischen Merkmale, die für den CB-Rezeptor-Agonismus oder -Antagonismus erforderlich sind. Solche Kenntnisse unterstützen die Entwicklung neuer CB-Liganden für medizinische Zwecke .
Drogenidentifizierung und -kontrolle
Strafverfolgungsbehörden und Aufsichtsbehörden verlassen sich auf this compound-Standards zur Drogenidentifizierung und -kontrolle. Durch die Analyse beschlagnahmter Substanzen können sie das Vorhandensein von this compound in illegalen Produkten bestätigen und seine Verbreitung auf dem Markt überwachen. Dies trägt zu den Bemühungen um die öffentliche Gesundheit und Sicherheit bei .
Wirkmechanismus
Target of Action
The primary target of MMB018 is the central cannabinoid (CB1) receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in several physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound contains the key 1-pentyl-indole structure found in potent agonists of the CB1 receptor, like JWH 018 . As an agonist, this compound binds to the CB1 receptor and activates it, leading to a series of cellular responses .
Biochemical Pathways
Given its similarity to other synthetic cannabinoids, it likely influences the signaling pathways associated with the cb1 receptor .
Pharmacokinetics
It’s known that synthetic cannabinoids generally have high lipid solubility, which allows them to cross the blood-brain barrier and exert their effects on the central nervous system .
Result of Action
Its activation of the cb1 receptor suggests it may have similar effects to other synthetic cannabinoids, which can include psychoactive effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect its stability and activity. Specific studies on the influence of environmental factors on this compound are currently lacking .
Eigenschaften
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h7-8,10-11,13-14,18H,5-6,9,12H2,1-4H3,(H,21,23)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHYVWQBVNONJ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201341895 | |
| Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1971007-97-2 | |
| Record name | MMB-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MMB-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3HAX6RM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




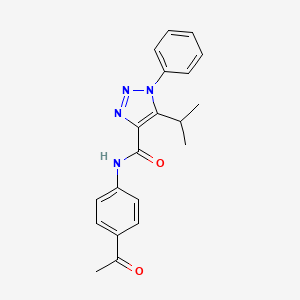
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)
![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
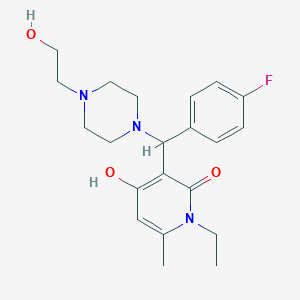

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
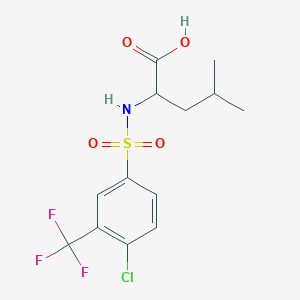
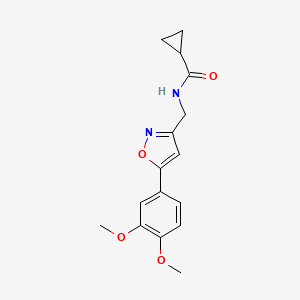

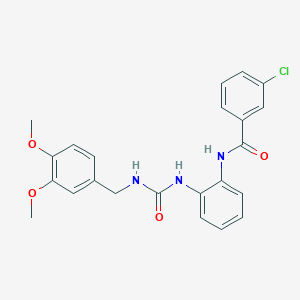
![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)